molecular formula C18H17N3O6S B10881853 (2E)-3-(3,4-dimethoxyphenyl)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]prop-2-enamide

Cat. No.: B10881853
M. Wt: 403.4 g/mol
InChI Key: HNAXEDISCAOJKE-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes both methoxy and nitro functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

N-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The pathways involved may include oxidative stress pathways, where the compound’s ability to undergo redox reactions plays a crucial role.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA is unique due to its combination of methoxy and nitro functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H17N3O6S

Molecular Weight

403.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]prop-2-enamide

InChI

InChI=1S/C18H17N3O6S/c1-26-15-7-3-11(9-16(15)27-2)4-8-17(23)20-18(28)19-13-6-5-12(21(24)25)10-14(13)22/h3-10,22H,1-2H3,(H2,19,20,23,28)/b8-4+

InChI Key

HNAXEDISCAOJKE-XBXARRHUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.